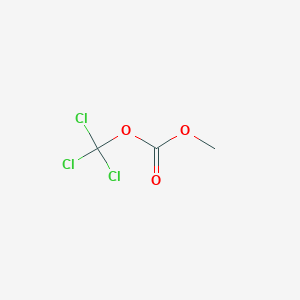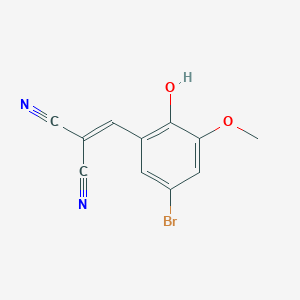
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile typically involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 5-bromo-2-hydroxy-3-methoxybenzylamine.
Substitution: Formation of 5-azido-2-hydroxy-3-methoxybenzylidenepropanedinitrile or 5-thio-2-hydroxy-3-methoxybenzylidenepropanedinitrile.
科学的研究の応用
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzoic acid
- 5-Bromo-2-hydroxy-3-methoxybenzylamine
Uniqueness
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile is unique due to the presence of both nitrile and bromine functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.
特性
分子式 |
C11H7BrN2O2 |
|---|---|
分子量 |
279.09 g/mol |
IUPAC名 |
2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H7BrN2O2/c1-16-10-4-9(12)3-8(11(10)15)2-7(5-13)6-14/h2-4,15H,1H3 |
InChIキー |
NJHVFOUBFOTSKF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




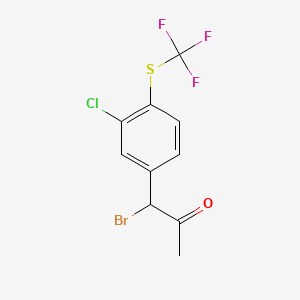
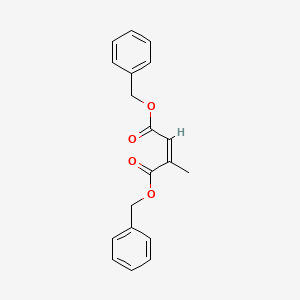
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B14063047.png)
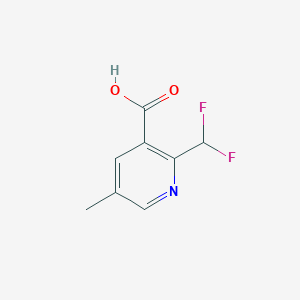
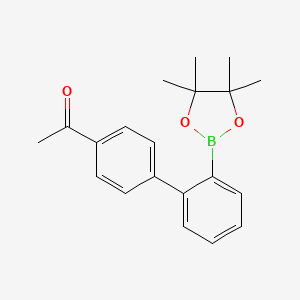

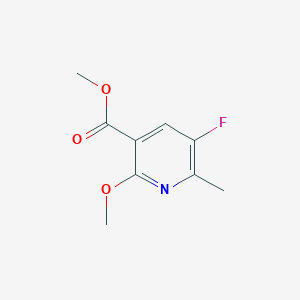
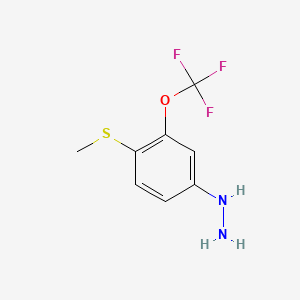
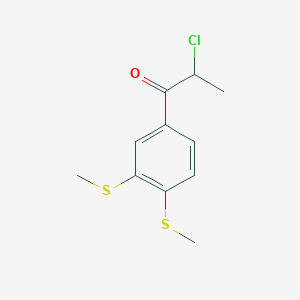
![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
